Ethyl 1-oxido-3-pyridinylcarbamate
Description
Ethyl 1-oxido-3-pyridinylcarbamate is a synthetic carbamate derivative featuring a pyridine ring substituted with an oxidido group at position 1 and an ethoxycarbamate moiety at position 2. Its structure combines the electron-withdrawing oxidido group with the carbamate functionality, influencing its reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl N-(1-oxidopyridin-1-ium-3-yl)carbamate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(11)9-7-4-3-5-10(12)6-7/h3-6H,2H2,1H3,(H,9,11) |
InChI Key |
CWYNXQHYFSPMAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C[N+](=CC=C1)[O-] |
Canonical SMILES |
CCOC(=O)NC1=C[N+](=CC=C1)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Solubility : Compound B (3-substituted) and this compound exhibit superior solubility compared to 2- and 4-substituted analogs, attributed to reduced steric bulk and optimized hydrogen-bonding capacity .
- Binding and Selectivity : Compound A’s 2-substitution confers higher affinity but lower selectivity, whereas this compound’s oxidido group may enhance interaction with polar binding pockets (e.g., in kinases or receptors).
- Metabolic Stability : The oxidido group in this compound likely contributes to extended half-life, similar to Compound C’s 4-substituted derivative, which resists cytochrome P450-mediated degradation .
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